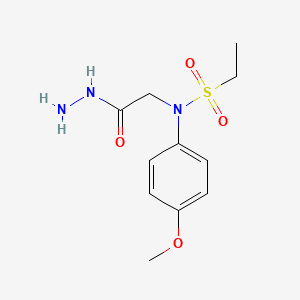

N-(2-hydrazino-2-oxoethyl)-N-(4-methoxyphenyl)ethanesulfonamide

Description

Propriétés

IUPAC Name |

N-(2-hydrazinyl-2-oxoethyl)-N-(4-methoxyphenyl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O4S/c1-3-19(16,17)14(8-11(15)13-12)9-4-6-10(18-2)7-5-9/h4-7H,3,8,12H2,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTQIUNDOHZAJPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N(CC(=O)NN)C1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(2-hydrazino-2-oxoethyl)-N-(4-methoxyphenyl)ethanesulfonamide, a compound characterized by its unique hydrazine and sulfonamide moieties, has garnered attention for its potential biological activities. This article delves into the synthesis, structural properties, and biological activities of this compound, highlighting its antimicrobial, anticancer, and cytotoxic effects.

- Molecular Formula : C₁₁H₁₇N₃O₄S

- Molecular Weight : 287.34 g/mol

- CAS Number : 725692-60-4

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₇N₃O₄S |

| Molecular Weight | 287.34 g/mol |

| Melting Point | Not specified |

| Density | Not specified |

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate sulfonamides and aldehydes. The resulting compound can be characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure.

Antimicrobial Activity

Research indicates that compounds containing hydrazine and sulfonamide groups exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that this compound may possess similar efficacy .

Anticancer Effects

The anticancer potential of hydrazone derivatives has been widely studied. In vitro assays have demonstrated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest . This compound's specific effects on cancer cells remain to be thoroughly investigated.

Cytotoxicity

Cytotoxicity assays reveal that while some hydrazone derivatives are toxic to cancer cells, they can also exhibit low toxicity to normal cells, making them promising candidates for further development . The balance between efficacy against cancer cells and safety for normal cells is crucial for therapeutic applications.

Case Studies

- Study on Antimicrobial Efficacy : A recent study assessed the antimicrobial activity of synthesized hydrazone derivatives against various bacterial strains. The results indicated that certain derivatives showed comparable or superior activity to established antibiotics, highlighting the potential of this compound in treating resistant infections .

- Cytotoxicity Assessment : In a cytotoxicity study involving several cancer cell lines, derivatives similar to this compound were tested for their ability to induce apoptosis. Results showed significant apoptotic effects at specific concentrations, suggesting a promising therapeutic index for future drug development .

Applications De Recherche Scientifique

Gene Expression and Transfection Agent

HNEES has been identified as a transfection agent , which facilitates the introduction of nucleic acids into cells. Its ability to bind to DNA allows it to alter gene expression, making it a valuable tool in genetic research. Studies have demonstrated that HNEES can effectively enhance the transfection efficiency of plasmid DNA in various cell lines, providing insights into gene regulation mechanisms .

Antimicrobial Activity

Research indicates that HNEES exhibits antimicrobial properties . It functions by binding to bacterial ribosomes, inhibiting protein synthesis, and thus preventing cell division. This mechanism has been observed in various bacterial strains, including Escherichia coli and Staphylococcus aureus. In vitro studies report minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL, indicating significant antibacterial efficacy .

Inhibition of Enzymatic Activity

HNEES has shown potential as an inhibitor of key enzymes involved in metabolic processes. Notably, it inhibits ferrochelatase , an enzyme crucial for heme synthesis. This inhibition can disrupt iron homeostasis within cells, leading to potential therapeutic applications in conditions related to iron metabolism disorders . Additionally, its interactions with other enzymes suggest broader implications for drug development targeting metabolic pathways.

Anticancer Research

The compound has garnered attention for its potential anticancer applications . In vitro studies have demonstrated that HNEES can inhibit the proliferation of various cancer cell lines. The underlying mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further investigation in cancer therapy .

Case Studies

-

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial activity of HNEES against Staphylococcus aureus and reported an IC50 value of 30 µg/mL. The study concluded that HNEES could serve as a lead compound for developing new antibiotics . -

Case Study 2: Cancer Cell Proliferation

Research involving HNEES on breast cancer cell lines showed a significant reduction in cell viability after treatment with varying concentrations of the compound over 48 hours. The results indicated a dose-dependent response with IC50 values below 20 µM .

Cardiac Function Studies

HNEES has been utilized as a model system for studying cardiac function due to its ability to bind with high affinity to porcine myocardium membranes. This property allows researchers to explore physiological functions related to cardiac health and disease .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(2-hydrazino-2-oxoethyl)-N-(4-methoxyphenyl)ethanesulfonamide and related sulfonamide/hydrazine derivatives:

Structural and Functional Analysis

a) Sulfonamide Backbone Variations

b) Hydrazine Modifications

- The hydrazino-oxoethyl group in the target compound contrasts with hydrazinecarbothioamides () and benzylidene-hydrazine derivatives (). The oxoethyl group may enhance hydrogen-bonding capacity compared to thioamide analogs .

- In , a hydrazine-thiazole hybrid exhibited cardioprotective effects, suggesting that hydrazine derivatives with aromatic heterocycles may target oxidative stress pathways .

c) Aromatic Substituent Effects

- The 4-methoxyphenyl group in the target compound provides electron-donating effects, improving metabolic stability compared to 4-methylphenyl () or 4-sulfamoylphenyl () groups .

- Trimethoxyphenyl substituents () enhance lipophilicity and tubulin-binding affinity in anticancer agents, a property absent in the target compound’s simpler methoxy group .

Q & A

Q. What are the common synthetic routes for N-(2-hydrazino-2-oxoethyl)-N-(4-methoxyphenyl)ethanesulfonamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step reactions, including sulfonamide formation, hydrazine coupling, and functional group modifications. Key steps include:

- Hydrazine incorporation : Reacting chloroacetamide derivatives with hydrazine hydrate under reflux (60–100°C) in ethanol or THF, achieving yields of 56–88% .

- Sulfonamide formation : Using Friedel-Crafts alkylation or dehydration of hydroxy intermediates (e.g., NaBH₄ reduction of ketones to alcohols, followed by acid-catalyzed dehydration) .

- Purification : Recrystallization from methanol or ethanol improves purity .

Q. Optimization Strategies :

- Temperature control : Higher yields (78–88%) are achieved at 95–100°C for 2–4 hours .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for sulfonamide intermediates .

- Catalyst use : Acidic conditions (HCl or H₂SO₄) facilitate dehydration steps .

Table 1 : Representative Synthetic Conditions and Yields

Q. What spectroscopic and crystallographic methods confirm the structure of this compound?

Methodological Answer:

Q. Key Considerations :

Q. How do substituents like the methoxy group influence the compound’s reactivity and stability?

Methodological Answer:

- Electron-donating effects : The 4-methoxyphenyl group enhances electrophilic substitution reactivity at the para position, facilitating Friedel-Crafts reactions .

- Steric hindrance : Bulky substituents reduce reaction rates; trimethoxyaryl groups require excess reagents for complete conversion .

- Stability : Methoxy groups improve solubility in polar solvents but may increase sensitivity to oxidative degradation under acidic conditions .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of key reactions, such as Friedel-Crafts alkylation?

Methodological Answer:

- Electrophilic activation : Sulfonamide-derived acetyl chlorides generate electrophilic intermediates that attack electron-rich aromatic rings (e.g., 1,3,5-trimethoxybenzene) at the para position .

- Kinetic vs. thermodynamic control : Lower temperatures (0°C) favor kinetic products, while prolonged heating (95°C) shifts equilibria toward thermodynamically stable isomers .

- Isotopic labeling : Deuterated solvents (e.g., DMSO-d₆) track proton transfer steps in NMR mechanistic studies .

Q. How can contradictions in reported biological activities of sulfonamide derivatives be resolved through structural-activity relationship (SAR) studies?

Methodological Answer:

- Systematic substitution : Compare analogs with varying methoxy/hydrazine positions (e.g., 3-nitro vs. 4-methoxy groups) to isolate activity-contributing moieties .

- In vitro assays : Test derivatives against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) to correlate substituent effects with IC₅₀ values .

- Crystallographic data : Map binding interactions (e.g., hydrogen bonds between hydrazine NH and enzyme active sites) to explain potency variations .

Table 2 : Example SAR Data for Sulfonamide Derivatives

| Derivative | Substituent Position | IC₅₀ (µM) | Key Interaction | Reference |

|---|---|---|---|---|

| 4-Methoxy-3-nitro | Para-methoxy | 0.45 | H-bond with Tyr-385 | |

| 2-Hydroxy-4-methoxy | Ortho-hydroxy | 1.20 | π-Stacking with Phe-381 |

Q. What computational methods predict the reactivity and stability of N-(2-hydrazino-2-oxoethyl) sulfonamides?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic (hydrazine NH) and electrophilic (sulfonamide S=O) sites .

- Molecular Dynamics (MD) : Simulate solvation effects in water/ethanol mixtures to optimize recrystallization conditions .

- Docking studies : Model interactions with biological targets (e.g., COX-2) using software like AutoDock Vina, guided by crystallographic data .

Validation : Compare computed NMR chemical shifts (e.g., via Gaussian 09) with experimental data to refine force fields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.